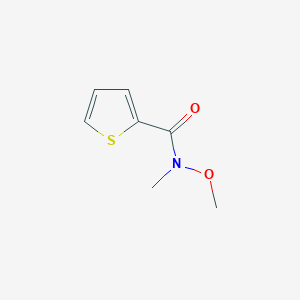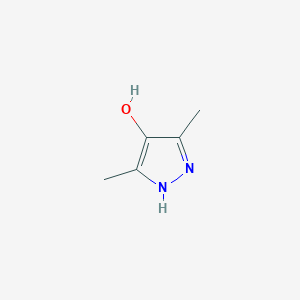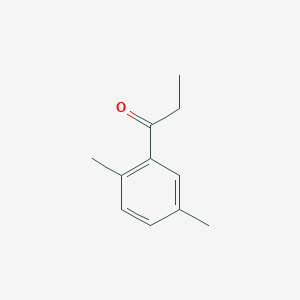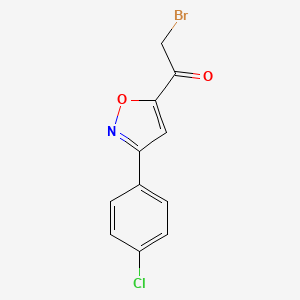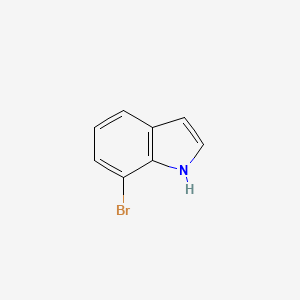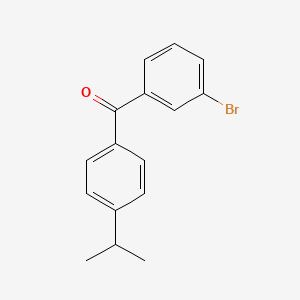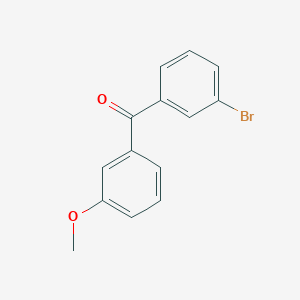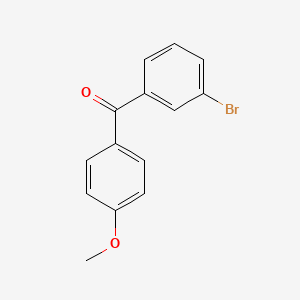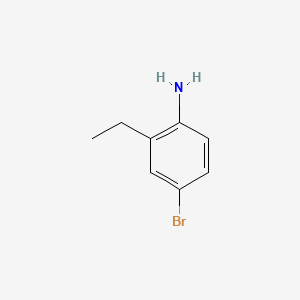
4-Bromo-2-ethylaniline
説明
Molecular Structure Analysis
The molecular structure of 4-Bromo-2-ethylaniline consists of a benzene ring with a bromine atom attached at the 4th position and an ethylamine group attached at the 2nd position . The IUPAC name for this compound is 4-bromo-2-ethylaniline .Physical And Chemical Properties Analysis
4-Bromo-2-ethylaniline has a molecular weight of 200.08 g/mol . It has a computed XLogP3-AA value of 2.7, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . Its exact mass and monoisotopic mass are 198.99966 g/mol . The topological polar surface area is 26 Ų . The compound has a complexity of 105 .科学的研究の応用
Material Science
In material science, 4-Bromo-2-ethylaniline can be polymerized to create substituted polyanilines. These polymers exhibit unique properties like electrical conductivity and are used in the development of advanced materials for applications such as electrochromic devices, solar cells, and semiconductors .
Pharmaceutical Research
4-Bromo-2-ethylaniline: serves as a precursor in the synthesis of various pharmacologically active molecules. Its derivatives are explored for their potential as inhibitors of enzymes like protein tyrosine phosphatases, which are targets for treating diseases such as diabetes and obesity .
Supercapacitors and Batteries
Substituted polyanilines derived from 4-Bromo-2-ethylaniline can be used in energy storage devices. Their conductive properties improve the performance of supercapacitors and batteries, leading to devices with higher energy densities and faster charging capabilities .
Safety and Hazards
作用機序
Target of Action
4-Bromo-2-ethylaniline is a potent and selective inhibitor of protein tyrosine phosphatase 1B . Protein tyrosine phosphatases are enzymes that remove phosphate groups from phosphorylated tyrosine residues on proteins. By doing so, they play a key role in cellular processes such as cell growth, differentiation, mitotic cycle, and oncogenic transformation .
Mode of Action
This binding inhibits the enzyme’s activity, preventing it from removing phosphate groups from phosphorylated tyrosine residues on proteins .
Biochemical Pathways
The inhibition of protein tyrosine phosphatase 1B by 4-Bromo-2-ethylaniline can affect multiple biochemical pathways. For instance, it can influence the insulin signaling pathway, which plays a crucial role in regulating glucose homeostasis. By inhibiting protein tyrosine phosphatase 1B, 4-Bromo-2-ethylaniline can enhance insulin sensitivity, making it a potential therapeutic agent for type 2 diabetes .
Pharmacokinetics
Like other small organic molecules, it is expected to be absorbed in the gastrointestinal tract after oral administration, distributed throughout the body, metabolized in the liver, and excreted in urine and feces .
Result of Action
The molecular and cellular effects of 4-Bromo-2-ethylaniline’s action are primarily related to its inhibition of protein tyrosine phosphatase 1B. This inhibition can lead to enhanced insulin sensitivity and improved glucose homeostasis, making 4-Bromo-2-ethylaniline a potential therapeutic agent for type 2 diabetes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-Bromo-2-ethylaniline. For instance, extreme pH or temperature conditions could potentially affect the compound’s structure and function. Additionally, the presence of other molecules could either facilitate or hinder the compound’s interaction with its target .
特性
IUPAC Name |
4-bromo-2-ethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-2-6-5-7(9)3-4-8(6)10/h3-5H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGOZNQPHTIGMQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30384229 | |
| Record name | 4-Bromo-2-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-ethylaniline | |
CAS RN |
45762-41-2 | |
| Record name | 4-Bromo-2-ethylaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=45762-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Bromo-2-ethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30384229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





